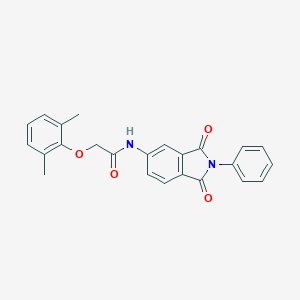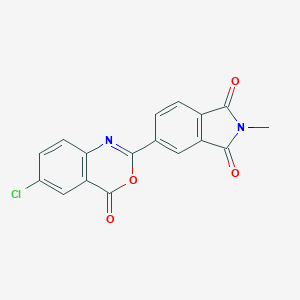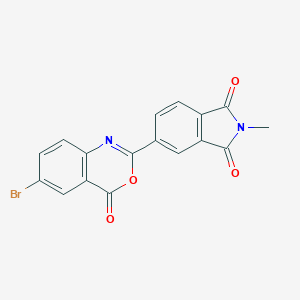![molecular formula C19H20N2O2 B303206 3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MBDB and belongs to the class of benzoxazole compounds.
作用機序
The exact mechanism of action of MBDB is not yet fully understood. However, it has been reported to act on the cannabinoid receptors in the brain, which are involved in pain perception, inflammation, and neuroprotection. MBDB has also been reported to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MBDB has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. MBDB has also been reported to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce the formation of amyloid plaques in the brain.
実験室実験の利点と制限
One advantage of using MBDB in lab experiments is its potential therapeutic applications. MBDB has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using MBDB in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of MBDB in humans.
将来の方向性
There are several future directions for the research on MBDB. One direction is to further investigate its mechanism of action and the pathways involved in its therapeutic effects. Another direction is to study the safety and efficacy of MBDB in humans, which may lead to the development of new treatments for various diseases. Additionally, the synthesis of new derivatives of MBDB may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion
In conclusion, MBDB is a promising compound that has been studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of MBDB in humans, as well as to investigate its mechanism of action and the pathways involved in its therapeutic effects.
合成法
The synthesis of MBDB involves the reaction between 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl)butanoic acid and thionyl chloride. The resulting product is then treated with methylamine to form MBDB. This synthesis method has been reported in the literature and has been used by researchers to obtain MBDB for their studies.
科学的研究の応用
MBDB has been studied for its potential therapeutic applications in various fields of research. It has been reported to have anti-inflammatory, analgesic, and neuroprotective effects. MBDB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H20N2O2/c1-12(2)9-18(22)20-15-6-4-5-14(11-15)19-21-16-10-13(3)7-8-17(16)23-19/h4-8,10-12H,9H2,1-3H3,(H,20,22) |
InChIキー |
LWKRCSKNPGRDPC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)CC(C)C |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)

![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)
![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)